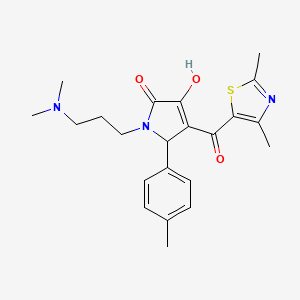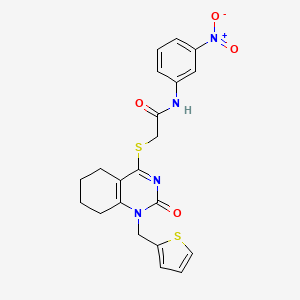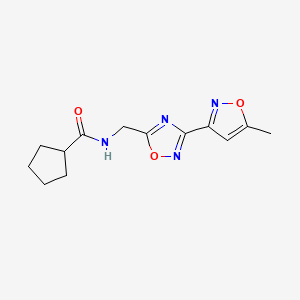![molecular formula C24H18FN3O B2737316 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-43-2](/img/structure/B2737316.png)
8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system, with specific unit cell parameters . The compound’s vibrational frequencies have been calculated using DFT (B3LYP) methods, showing good agreement with experimental data.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
Studies have highlighted the significant impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. Introduction of fluorine atoms into the pyrazoloquinoline molecule modifies its properties, including fluorescence quantum efficiency, and absorption band position, and tunes the molecule's basicity due to the electron-withdrawing effect of fluorine. This modification leads to increased resistance of the fluorine derivatives to proton donors, preserving high fluorescence yield under certain conditions, which is crucial for applications in fluorescence-based sensors and markers in biochemical research (Szlachcic & Uchacz, 2018).
Supramolecular Aggregation
The structural modification of pyrazoloquinoline derivatives also influences the dimensionality of supramolecular aggregation, which is essential in materials science for creating organized structures at the molecular level. Molecules of certain pyrazoloquinoline derivatives are linked into cyclic centrosymmetric dimers or sheets through hydrogen bonds, impacting the construction of complex three-dimensional framework structures. This property is vital for developing new materials with specific optical or electrical characteristics, applicable in nanotechnology and material sciences (Portilla et al., 2005).
Fluorophores and Sensing Applications
The inclusion of fluorophores based on pyrazoloquinoline structures has proven to be beneficial in biochemistry and medicine for studying various biological systems, including DNA. These derivatives serve as efficient fluorophores, promising for applications as potential antioxidants, radioprotectors, and in designing fluorescence-based sensors for detecting biological and chemical substances. The search for new compounds with enhanced sensitivity and selectivity remains a critical area of research, with quinoline derivatives playing a pivotal role (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activities
Research into pyrazoloquinoline derivatives has also uncovered their potential in antimicrobial and antitubercular applications. Novel quinoline-pyrazole hybrids have shown significant activity against Mycobacterium tuberculosis and other pathogenic bacterial strains, highlighting the molecular hybridization approach as a promising strategy for developing new antibacterial agents. These findings are particularly relevant in addressing the challenge of increasing bacterial resistance, offering a foundation for further drug development in the fight against tuberculosis and other bacterial infections (Nayak et al., 2016).
Eigenschaften
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-7-17(25)13-20(22)24(21)28(27-23)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQMJEOZHIBYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2737236.png)



![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)

![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)
![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)
![7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2737249.png)



![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)